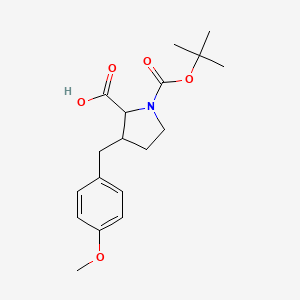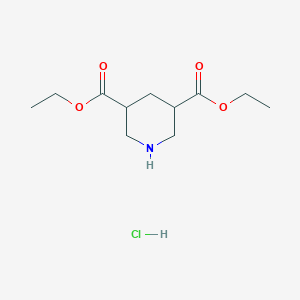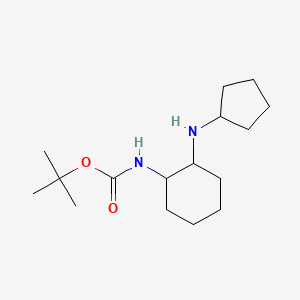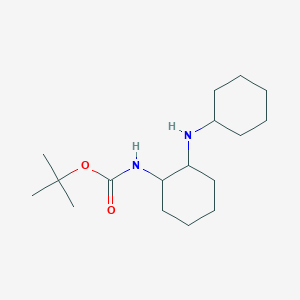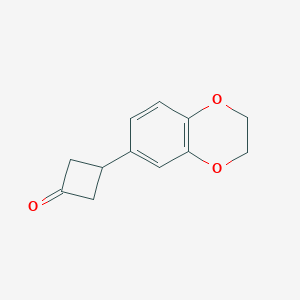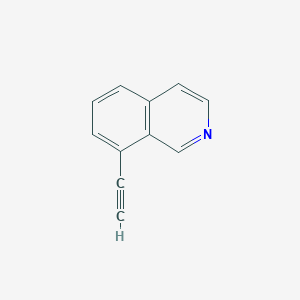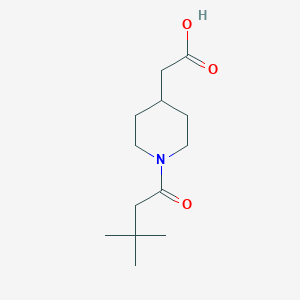
2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid
Descripción general
Descripción
2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is a chemical compound with the formula C13H23NO3 and a molecular weight of 241.33 . It is often used in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of piperidine derivatives and related compounds have been a focal point of research, given their potential in various scientific applications. For example, the thermal degradation of 1-deoxy-1-piperidino-d-fructose revealed insights into the stability and reactivity of piperidine derivatives under specific conditions, shedding light on their potential uses in chemical syntheses and industrial applications Mills, Baker, & Hodge, 1970. Similarly, research on the synthesis and electrochemical studies of novel Mannich bases bearing the pyrazolone moiety, which involve piperidine in their structure, contributes to understanding their chemical behavior and potential as electroactive materials Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013.
Biological Activities
The exploration of biological activities of compounds related to 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid has led to discoveries in pharmacology and biochemistry. For instance, the synthesis and evaluation of antitubercular and antifungal activities of novel thiadiazole derivatives, which include piperidine as a structural component, highlight the potential of these compounds in developing new therapeutic agents Syed, Alagwadi, & Alegaon, 2013.
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of piperidine derivatives also contribute to the broader understanding of such compounds. For example, the study of amino-acids and peptides involving N-(piperidino-oxycarbonyl)amino-acids elucidates the versatility of piperidine derivatives in peptide synthesis, demonstrating their utility in constructing complex organic molecules Stevenson & Young, 1969.
Advanced Synthesis Techniques
Advanced synthesis techniques involving piperidine derivatives, such as the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employing intermolecular [2+2]-photocycloaddition, showcase the innovative approaches to creating cyclic γ-aminobutyric acid analogues. These studies not only advance synthetic methodologies but also open new avenues for the development of bioactive compounds Petz, Allmendinger, Mayer, & Wanner, 2019.
Propiedades
IUPAC Name |
2-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)9-11(15)14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGEVQBTRUOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





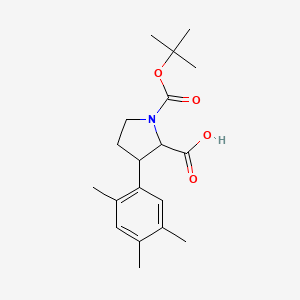
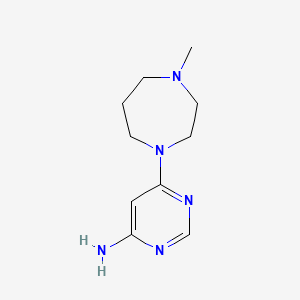


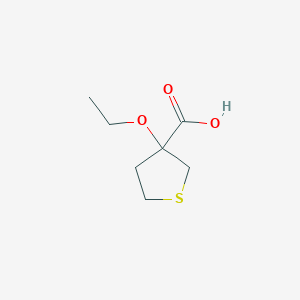
![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
